Ethyl 4-cyano-2-methylbenzoate
Overview
Description
Ethyl 4-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, characterized by the presence of a cyano group at the fourth position and a methyl group at the second position on the benzene ring, with an ethyl ester functional group. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production scale .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Various substituted benzoates.
Reduction: 4-amino-2-methylbenzoate.
Hydrolysis: 4-cyano-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 4-cyano-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its structural versatility.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-2-methylbenzoate largely depends on its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound a useful intermediate in various organic reactions. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Methyl 4-cyano-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-cyano-3-methylbenzoate: Similar structure but with the methyl group at the third position.
Ethyl 4-cyano-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both the cyano and ester groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCFCNSKNBMRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617282 | |
Record name | Ethyl 4-cyano-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220389-17-3 | |
Record name | Ethyl 4-cyano-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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